(R)-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hcl
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Overview
Description
®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2-methylbenzaldehyde and trifluoroacetaldehyde.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-methoxy-2-methylbenzaldehyde and trifluoroacetaldehyde.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent, such as sodium borohydride, to yield the desired amine.
Hydrochloride Formation: Finally, the amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow synthesis to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
®-2,2,2-Trifluoro-1-(4-methoxy-2-methylphenyl)ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl and meth
Properties
Molecular Formula |
C10H13ClF3NO |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
(1R)-2,2,2-trifluoro-1-(4-methoxy-2-methylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-6-5-7(15-2)3-4-8(6)9(14)10(11,12)13;/h3-5,9H,14H2,1-2H3;1H/t9-;/m1./s1 |
InChI Key |
CEFBEYPLYXZWIP-SBSPUUFOSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)[C@H](C(F)(F)F)N.Cl |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C(C(F)(F)F)N.Cl |
Origin of Product |
United States |
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